molecular formula C8H15N B1329854 2,2-Diethylbutanenitrile CAS No. 34579-77-6

2,2-Diethylbutanenitrile

Cat. No. B1329854
CAS RN: 34579-77-6
M. Wt: 125.21 g/mol
InChI Key: BNECGDCGGVACFF-UHFFFAOYSA-N
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Description

2,2-Diethylbutanenitrile is a chemical compound that is related to substances used in various organic synthesis processes. While the provided papers do not directly discuss 2,2-Diethylbutanenitrile, they do provide insights into closely related compounds and their reactivity, which can be informative for understanding the properties and potential reactivity of 2,2-Diethylbutanenitrile.

Synthesis Analysis

The synthesis of related compounds can offer insights into potential methods for synthesizing 2,2-Diethylbutanenitrile. For instance, the paper titled "Selective C-3 and C-2 lithiation of 1-(2,2-diethylbutanoyl)indole" discusses the regioselective lithiation of a compound that contains the 2,2-diethylbutanoyl moiety . This process involves the use of sec-BuLi–PMDTA and sec-BuLi–tert-BuOK to achieve lithiation at specific carbon positions, which could be a relevant technique for modifying the structure of 2,2-Diethylbutanenitrile or related compounds.

Molecular Structure Analysis

Although the molecular structure of 2,2-Diethylbutanenitrile is not directly analyzed in the provided papers, the structure of related compounds, such as those formed during the polymerization of 1,3-dienes catalyzed by diethylbis(2,2′-bipyridine)Fe/MAO, can provide insights into the steric and electronic effects that might influence the reactivity of 2,2-Diethylbutanenitrile .

Chemical Reactions Analysis

The chemical reactions involving compounds similar to 2,2-Diethylbutanenitrile are discussed in the provided papers. For example, the polymerization of 1,3-dienes using a catalyst system that could be structurally related to 2,2-Diethylbutanenitrile is described, highlighting the potential for 2,2-Diethylbutanenitrile to participate in or influence polymerization reactions . Additionally, the selective lithiation of 1-(2,2-diethylbutanoyl)indole suggests that 2,2-Diethylbutanenitrile may undergo similar regioselective reactions under appropriate conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2-Diethylbutanenitrile can be inferred from the properties of related compounds discussed in the papers. For instance, the polymers derived from the polymerization reactions catalyzed by diethylbis(2,2′-bipyridine)Fe/MAO exhibit different physical properties depending on the temperature at which they are obtained, which could suggest that temperature plays a significant role in the properties of compounds related to 2,2-Diethylbutanenitrile . The lithiation reactions of 1-(2,2-diethylbutanoyl)indole also imply that the electronic nature of the substituents on the butanoyl group can significantly affect the reactivity and properties of the molecule .

properties

IUPAC Name

2,2-diethylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-4-8(5-2,6-3)7-9/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNECGDCGGVACFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90188124
Record name Butyronitrile, 2,2-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Diethylbutanenitrile

CAS RN

34579-77-6
Record name Butyronitrile, 2,2-diethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034579776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC70864
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70864
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butyronitrile, 2,2-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90188124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-diethylbutanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EC Tuazon - 1966 - ecommons.udayton.edu
Part I: The Infrared Spectra of Saturated Aliphatic Mono-nitri les in the l5-40 Micron Region The infrared spectra of a number of normal and branched-chain aliphatic mononitri les have …
Number of citations: 0 ecommons.udayton.edu

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